molecular formula C12H17F2N5 B11748861 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11748861
M. Wt: 269.29 g/mol
InChI Key: JEDAMXGPUNRJNF-UHFFFAOYSA-N
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Description

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings substituted with fluorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various substituted pyrazoles, amines, and oxides, which can be further utilized in different applications.

Scientific Research Applications

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites, inhibiting or activating enzymatic functions, and altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyrazoles and methyl-substituted pyrazoles. Examples are:

  • 5-fluoro-1-methyl-1H-pyrazole
  • 1-(2-fluoroethyl)-1H-pyrazole

Uniqueness

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its dual pyrazole structure with specific fluorine and methyl substitutions, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C12H17F2N5/c1-9-11(12(14)18(2)17-9)7-15-5-10-6-16-19(8-10)4-3-13/h6,8,15H,3-5,7H2,1-2H3

InChI Key

JEDAMXGPUNRJNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCC2=CN(N=C2)CCF)F)C

Origin of Product

United States

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